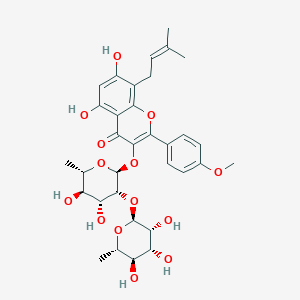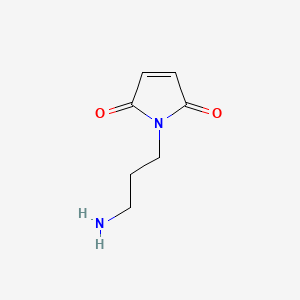
2,3,5,6-Tetradeuterio-4-propan-2-ylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetradeuterio-4-propan-2-ylaniline (TDPA) is an organo-deuterated compound that has a wide range of applications. It is a derivative of aniline and is commonly used in a variety of scientific and industrial research applications, including as a reagent in organic synthesis, as a model compound for molecular spectroscopy, and as an intermediate in the synthesis of pharmaceuticals. TDPA has been studied extensively for its potential to improve the efficiency of organic synthesis and as a model compound for molecular spectroscopy.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetradeuterio-4-propan-2-ylaniline is used in a variety of scientific and industrial research applications, including as a reagent in organic synthesis, as a model compound for molecular spectroscopy, and as an intermediate in the synthesis of pharmaceuticals. 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline has been studied extensively for its potential to improve the efficiency of organic synthesis and as a model compound for molecular spectroscopy. 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline is also used as a model compound for exploring the mechanism of action of drugs and for studying the structure-activity relationships of drugs. In addition, 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline has been used as a model compound for studying the structure-activity relationships of enzymes and for studying the mechanism of action of enzymes.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline is not yet fully understood. However, it is believed that 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline may act as an electron donor or acceptor, depending on the reaction conditions. 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline may also act as a catalyst for certain reactions, allowing for faster and more efficient synthesis. Additionally, 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline may act as a chelating agent, binding to metal ions and forming complexes that can be used in a variety of applications.
Biochemical and Physiological Effects
2,3,5,6-Tetradeuterio-4-propan-2-ylaniline has been studied extensively for its potential to improve the efficiency of organic synthesis and as a model compound for molecular spectroscopy. However, the biochemical and physiological effects of 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline are not yet fully understood. In general, 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline is believed to be non-toxic and non-carcinogenic. However, further research is needed to confirm this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,5,6-Tetradeuterio-4-propan-2-ylaniline has several advantages in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in air and light. Additionally, 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline is soluble in a variety of organic solvents, allowing for easy manipulation in the laboratory. However, 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline has several limitations in laboratory experiments. It is not very soluble in water, and it can be difficult to purify. Additionally, 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline can react with a variety of compounds, making it difficult to use in certain reactions.
Direcciones Futuras
The future of 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline is promising. 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline has been used as a model compound for exploring the mechanism of action of drugs and for studying the structure-activity relationships of drugs. Additionally, 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline has been used as a model compound for studying the structure-activity relationships of enzymes and for studying the mechanism of action of enzymes. Furthermore, 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline has potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline may be used to study the structure-activity relationships of proteins and the mechanism of action of proteins. Finally, 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline may be used as a catalyst for certain reactions, allowing for faster and more efficient synthesis.
Métodos De Síntesis
2,3,5,6-Tetradeuterio-4-propan-2-ylaniline can be synthesized through a variety of methods, including the Mannich reaction, the Friedel-Crafts reaction, and the reaction of aniline with a dicarboxylic acid. The Mannich reaction involves the reaction of aniline with formaldehyde and an acid catalyst, such as hydrochloric acid or sulfuric acid, to produce 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline. The Friedel-Crafts reaction involves the reaction of aniline with an alkyl halide, such as bromoethane, to produce 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline. The reaction of aniline with a dicarboxylic acid, such as oxalic acid, produces 2,3,5,6-Tetradeuterio-4-propan-2-ylaniline.
Propiedades
IUPAC Name |
2,3,5,6-tetradeuterio-4-propan-2-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,10H2,1-2H3/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTFPLFDLJYEKT-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C)C)[2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol](/img/structure/B1148967.png)
![7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1148968.png)
![4-Methyl-2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148969.png)
